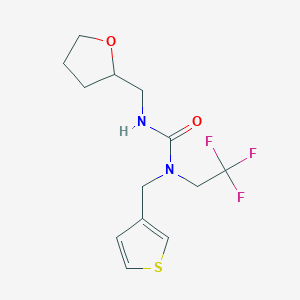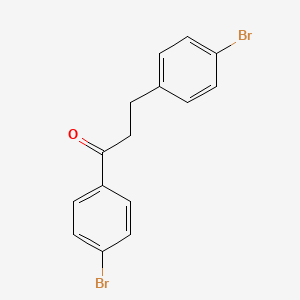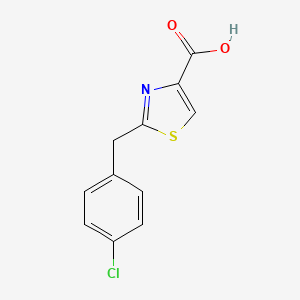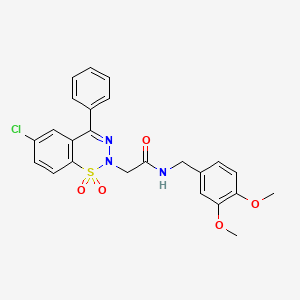
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C13H17F3N2O2S and its molecular weight is 322.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Anion Receptors
Research on related urea and thiourea compounds has explored their use as enantioselective anion receptors for amino-acid derivatives. These compounds can form complexes with amino acids, showing modest enantioselectivities. The findings suggest potential applications in chiral recognition and separation processes. An unexpected behavior was observed in the binding constants, with urea derivatives showing a pre-organized conformation suitable for double hydrogen bonding with anions, contrary to thiourea derivatives, which require conformational adjustments. This behavior indicates the intricate balance between structure and function in these compounds, with implications for their use in bifunctional organocatalysis and receptor design (Roussel et al., 2006).
Conformational Adjustments in Urea and Thiourea Assemblies
Another study focused on the conformational adjustments in urea and thiourea-based assemblies, shedding light on the structural dynamics of these compounds. The research revealed differences in polymorphism and reactivity between urea and thiourea derivatives, with specific isomers showing distinct behaviors in response to environmental factors. These findings highlight the versatility of urea and thiourea compounds in forming various structural motifs, which could be exploited in the design of new materials and catalytic systems (Phukan & Baruah, 2016).
Antiacetylcholinesterase Activity
Urea derivatives have also been investigated for their potential as antiacetylcholinesterase agents. A series of flexible urea compounds were synthesized and assessed for their inhibitory activities, with findings indicating that certain structural modifications can enhance their potency. This research contributes to the ongoing search for more effective treatments for neurological disorders, such as Alzheimer's disease, by providing insights into the structural requirements for biological activity (Vidaluc et al., 1995).
Synthesis and Anticancer Activity
Another area of research has focused on the synthesis of thiourea derivatives and their evaluation as anticancer agents. Compounds with specific structural features have shown strong activity in various assays, suggesting potential applications in cancer treatment. The research emphasizes the importance of the heterocyclic core and substituents in determining the biological activity of these compounds, providing a basis for the development of new anticancer drugs (Nammalwar et al., 2010).
Hydrogel Formation and Material Science Applications
Research into urea derivatives has also extended to material science, with studies on the formation of hydrogels and their physical properties. The identity of anions in the gelation process has been shown to significantly affect the rheology and morphology of hydrogels, pointing to applications in drug delivery systems and soft material engineering (Lloyd & Steed, 2011).
特性
IUPAC Name |
3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-5-21-8-10)12(19)17-6-11-2-1-4-20-11/h3,5,8,11H,1-2,4,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXYWDEZVGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)
![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)
![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)
![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)
